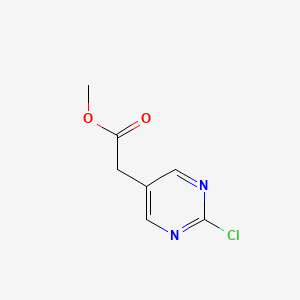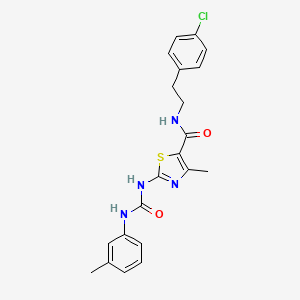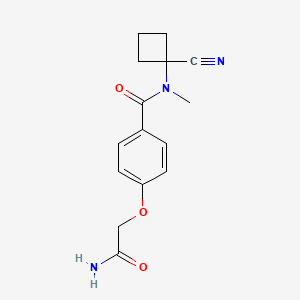![molecular formula C15H19NO2 B2926783 Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone CAS No. 2411293-76-8](/img/structure/B2926783.png)
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone, also known as OPM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. OPM belongs to the class of synthetic opioids and has been shown to possess potent analgesic and anti-inflammatory properties.
Mécanisme D'action
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone exerts its analgesic and anti-inflammatory effects by binding to the mu-opioid receptor in the brain and spinal cord. This binding results in the activation of the receptor and the subsequent inhibition of pain transmission. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been shown to activate the kappa-opioid receptor, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has been shown to produce potent analgesic and anti-inflammatory effects in animal models. It has also been shown to produce less tolerance and dependence than traditional opioids, making it a potential alternative for the treatment of chronic pain. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been shown to produce fewer adverse effects than traditional opioids, such as respiratory depression and constipation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in lab experiments is its potent analgesic and anti-inflammatory effects, which make it a useful tool for studying pain and inflammation in animal models. However, one limitation of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone is its potential for abuse and addiction, which must be carefully considered when using it in lab experiments.
Orientations Futures
There are several potential future directions for the study of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone. One area of interest is the development of novel analogs with improved potency and selectivity for the mu-opioid receptor. Another area of interest is the study of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in the treatment of opioid addiction, as it has been shown to produce less tolerance and dependence than traditional opioids. Finally, the study of the pharmacokinetics and pharmacodynamics of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone in humans is an important area of future research, as it may provide valuable insights into its potential clinical applications.
Méthodes De Synthèse
The synthesis of Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone involves the reaction between 2-phenylethylamine and glycidyl methacrylate, followed by the reduction of the resulting oxirane ring with lithium aluminum hydride. The final product is obtained by the reaction between the resulting alcohol and 2-(2-chloroethyl)pyrrolidine.
Applications De Recherche Scientifique
Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in the field of medicinal chemistry and pharmacology. It has been shown to possess potent analgesic and anti-inflammatory properties and has been proposed as a potential alternative to traditional opioid analgesics. Oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to produce less tolerance and dependence than traditional opioids.
Propriétés
IUPAC Name |
oxiran-2-yl-[2-(2-phenylethyl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(14-11-18-14)16-10-4-7-13(16)9-8-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKUYKBKIWSDKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CO2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2926701.png)
![7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2926703.png)
![[(2-Chloro-4-fluorophenyl)methyl]hydrazine dihydrochloride](/img/structure/B2926704.png)

![3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2926706.png)
![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)
![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)
![2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine](/img/structure/B2926713.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2926716.png)

![2-(pyridin-3-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2926719.png)

![4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2926723.png)